molecular formula C7H7FN2O3 B1360405 5-Fluoro-4-methoxy-2-nitroaniline CAS No. 446-20-8

5-Fluoro-4-methoxy-2-nitroaniline

Cat. No. B1360405
CAS RN: 446-20-8
M. Wt: 186.14 g/mol
InChI Key: RVAJIOQIKOUNON-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents . It is used in the synthesis of dyes, pigments, and other chemical compounds .


Synthesis Analysis

5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 5-Fluoro-4-methoxy-2-nitroaniline serves as a key intermediate compound .


Molecular Structure Analysis

The structure of 5-Fluoro-4-methoxy-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .


Chemical Reactions Analysis

In terms of its chemical reactivity, 5-Fluoro-4-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .

Scientific Research Applications

Synthesis of Antimalarial Drugs

5-Fluoro-4-methoxy-2-nitroaniline is used in the synthesis of antimalarial drugs. A notable example is its role in synthesizing 5-fluoroprimaquine, an 8-aminoquinoline antimalarial. The synthesis involves a modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline, yielding the required intermediate in the process (O’Neill, Park, & Storr, 1998).

Complexes with Metals

Research has been conducted on the preparation of new complexes involving 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline, with metals such as copper(II), nickel(II), and cobalt(II). These complexes have been analyzed for their infrared, electronic spectra, and magnetic moments, indicating their potential use in various applications, including material science (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Photoreaction Studies

The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine, which is similar to 5-fluoro-4-methoxy-2-nitroaniline, has been studied to understand the dual mechanistic pathway involving different triplet excited states. This research provides insights into photochemical processes that are critical in fields like photochemistry and materials science (Pleixats & Marquet, 1990).

Safety And Hazards

5-Fluoro-4-methoxy-2-nitroaniline is a hazardous compound. It is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests that 5-Fluoro-4-methoxy-2-nitroaniline could have significant future applications in the field of medicinal chemistry, particularly in the development of new cancer treatments .

properties

IUPAC Name

5-fluoro-4-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAJIOQIKOUNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277203
Record name 5-fluoro-4-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methoxy-2-nitroaniline

CAS RN

446-20-8
Record name 446-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-4-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide obtained in Reference Example 13 (5.7 g) was suspended in ethanol (20 ml), and 6N hydrochloric acid (100 ml) was added thereto. The mixture was refluxed for 30 minutes. The reaction mixture was ice-cooled, and the resulting precipitate was collected and washed with water to obtain the title compound as crystals (4.1 g, 88%).
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88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PM O'Neill, RC Storr, BK Park - Tetrahedron, 1998 - Elsevier
… The final approach to 5 involved a modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline which gave the required intermediate in 30% yield. © 1998 Published by Elsevier …
Number of citations: 37 www.sciencedirect.com
PM O'neill - 1995 - search.proquest.com
… Finally, we decided to re explore the Skraup reaction of 5-fluoro-4-methoxy-2- nitroaniline. The conditions employed by Elderfield involved heating the reaction mixture at high …
Number of citations: 3 search.proquest.com
S Banerjee, F Mahmud, S Deng, L Ma… - Journal of medicinal …, 2021 - ACS Publications
… An amount of 25 g of commercially available 5-fluoro-4-methoxy-2-nitroaniline (148.7 mmol), compound 6a, or 25 g of 4-methoxy-2-nitroaniline, compound 6b, was taken in a 1000 mL …
Number of citations: 12 pubs.acs.org
JA McIntyre, J Castaner, M Bayes - Drugs of the future, 2003 - access.portico.org
… Hydrolysis of (XLI) with NaOH provides 5-fluoro-4methoxy-2-nitroaniline (XLII), which is cyclized with buten-2-one (XXXII) by means of As2O5 and H3PO4 to furnish 5-fluoro-6-methoxy-4…
Number of citations: 9 access.portico.org
I Prop - Drugs of the Future, 2003
Number of citations: 0

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